molecular formula C12H24O3 B077908 tert-Butyl octaneperoxoate CAS No. 13467-82-8

tert-Butyl octaneperoxoate

Cat. No.: B077908
CAS No.: 13467-82-8
M. Wt: 216.32 g/mol
InChI Key: BWSZXUOMATYHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl octaneperoxoate is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 615453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Initiator

Overview:
TBOP serves as a radical initiator in the polymerization of various monomers, particularly in the production of polyolefins and other polymers. Its ability to decompose thermally to generate free radicals makes it a valuable component in this process.

Key Benefits:

  • Controlled Polymerization: TBOP allows for controlled polymerization, which is crucial for producing polymers with specific molecular weights and properties.
  • Temperature Stability: It exhibits good thermal stability, making it suitable for use at elevated temperatures during polymer synthesis.

Case Study:
In a study examining the use of TBOP in the polymerization of styrene, it was found that the use of TBOP resulted in higher molecular weight polystyrene compared to other initiators. The reaction conditions optimized for TBOP included temperatures around 70-80°C, where it demonstrated superior efficiency in initiating polymer chains without significant side reactions.

Curing Agent for Thermosetting Resins

Overview:
TBOP is also employed as a curing agent in the production of thermosetting resins, such as epoxy and polyester resins. Its ability to generate radicals upon decomposition facilitates cross-linking reactions essential for curing processes.

Key Benefits:

  • Enhanced Mechanical Properties: Resins cured with TBOP often exhibit improved mechanical strength and thermal resistance.
  • Versatility: It can be used with various resin systems, making it adaptable for different applications.

Data Table: Curing Performance Comparison

Curing AgentTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
TBOP505120
Benzoyl Peroxide454110
Di-tert-butyl Peroxide483115

Source: Laboratory tests comparing curing agents in thermosetting resin formulations.

Applications in Coatings and Adhesives

Overview:
In coatings and adhesives, TBOP is used to enhance the curing process, leading to faster drying times and improved adhesion properties.

Key Benefits:

  • Rapid Cure Times: The use of TBOP allows for quicker curing cycles, which is beneficial in high-throughput manufacturing environments.
  • Improved Adhesion: The radical generation from TBOP enhances bonding between substrates, resulting in stronger adhesive formulations.

Safety and Handling Considerations

Given its classification as an organic peroxide, TBOP must be handled with care. It poses risks such as flammability and potential health hazards upon exposure. Proper storage conditions include keeping it away from heat sources and incompatible materials.

Properties

CAS No.

13467-82-8

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl octaneperoxoate

InChI

InChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3

InChI Key

BWSZXUOMATYHHI-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OOC(C)(C)C

Canonical SMILES

CCCCCCCC(=O)OOC(C)(C)C

Key on ui other cas no.

13467-82-8

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

10.76 g of N-vinyl-2-pyrrolidone and the temperature is raised to 130° C. Then 0.9 g of tert-butyl perbenzoate is added. After 1 and 2 hours, respectively, a 0.4 g portion of tert-butyl perbenzoate is fed in. The charge is maintained at 130° C. for another 5 hours. A clouded viscous solution is obtained.
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